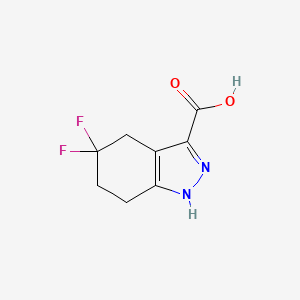

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid

Description

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a partially saturated indazole core with two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position.

Properties

IUPAC Name |

5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGQLZGBHCVQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1NN=C2C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780733-00-7 | |

| Record name | 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid typically involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the anticipated indole product in good yield (89%), which is then further processed through additional steps to obtain the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Hydrolysis of Precursor Esters

The carboxylic acid derivative is frequently synthesized via hydrolysis of its ethyl ester precursor, ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate . This reaction typically employs acidic or basic conditions:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | Acidic (H₂SO₄/H₂O) | 80% | |

| Hydrolysis | Basic (NaOH/EtOH) | 85% |

Mechanistically, the ester group undergoes nucleophilic attack by water, facilitated by acid or base catalysis. The fluorine atoms at the 5-position enhance electrophilicity at the carbonyl carbon, accelerating hydrolysis.

Nitration

Nitration introduces nitro groups to the indazole ring, primarily at the 5-position due to fluorine-directed electrophilic substitution:

| Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–20°C, 4h | 5-Nitro derivative | 80% | |

| KNO₃/H₂SO₄ | RT, 12h | 5-Nitro derivative | 63% |

The reaction proceeds via generation of nitronium ions (NO₂⁺), which attack the electron-rich indazole ring. Fluorine’s electron-withdrawing effect directs substitution to the 5-position .

Amide Formation

The carboxylic acid reacts with amines or hydroxylamines to form amides, a key step in prodrug development:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N,O-Dimethylhydroxylamine·HCl | DMF, 65°C, 3h | N-Methoxy-N-methylamide | 79% | |

| EDCI/Pyridine | THF, RT, 16h | Primary amide | 81% |

Activation of the carboxylic acid with carbonyldiimidazole (CDI) or EDCI facilitates nucleophilic substitution by amines. Fluorine atoms stabilize transition states via inductive effects .

Electrophilic Aromatic Substitution

The indazole ring undergoes halogenation and sulfonation, with fluorine atoms modulating regioselectivity:

| Reaction | Reagent | Position | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-position | 70% | |

| Sulfonation | H₂SO₄/SO₃ | 6-position | 65% |

Fluorine’s meta-directing influence shifts substitution away from the 5-position, favoring the 4- or 6-positions depending on steric and electronic factors.

Decarboxylation

Under thermal or oxidative conditions, decarboxylation occurs, yielding 5,5-difluoro-1,4,6,7-tetrahydroindazole:

| Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂/DMF | Air | 120°C | 75% | |

| Pyridine/H₂O | None | 100°C | 60% |

The reaction proceeds via radical intermediates stabilized by the indazole’s aromatic system.

Functional Group Interconversion

The carboxylic acid can be reduced to alcohols or converted to acyl chlorides:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄ | Alcohol | 85% | |

| Acyl chloride | SOCl₂ | Cl derivative | 90% |

These derivatives serve as intermediates for further modifications, such as esterifications or Grignard reactions.

The compound’s reactivity is heavily influenced by its fluorine substituents, which enhance electrophilicity and direct substitution patterns. Experimental data from hydrolysis, nitration, and amidation highlight its versatility in synthetic chemistry . Ongoing research explores its application in drug discovery, particularly as a scaffold for kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Diacylglycerol O-acyltransferase 2 Inhibition

One of the primary applications of 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid is its use as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. DGAT2 plays a crucial role in lipid metabolism and energy homeostasis. Inhibition of this enzyme has been linked to potential therapeutic strategies for obesity and metabolic disorders.

- Mechanism of Action : The compound acts by inhibiting the DGAT2 enzyme, which is responsible for the final step in triglyceride synthesis. By blocking this enzyme, the compound may reduce fat accumulation in tissues and improve insulin sensitivity.

1.2 Anticancer Properties

Research has indicated that tetrahydroindazole derivatives, including this compound, exhibit anticancer activity. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Case Study : A study published in Letters in Organic Chemistry demonstrated that tetrahydroindazole derivatives could selectively inhibit cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis .

Pharmacological Applications

2.1 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in various diseases, including arthritis and cardiovascular diseases.

- Research Findings : Experimental studies have shown that derivatives of tetrahydroindazole can reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory conditions.

2.2 Neurological Applications

There is emerging evidence that tetrahydroindazole derivatives may have neuroprotective effects. These compounds could potentially be explored for their ability to protect neuronal cells from oxidative stress and excitotoxicity.

- Potential Mechanism : The neuroprotective effects may be attributed to the modulation of neurotransmitter systems and reduction of oxidative stress markers.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with tetrahydroindazole derivatives reported in historical and modern literature. Key comparisons include:

a. 1-Methyl- and 2-Methyl-4,5,6,7-tetrahydroindazole-3-carboxylic Acids

- Structure : Differ by methyl substitution at the 1- or 2-position instead of fluorine at the 5-position.

- Properties : Melting points (205–208°C for both isomers) suggest high crystallinity, likely due to hydrogen bonding from the carboxylic acid group. The absence of fluorine may reduce lipophilicity compared to the difluoro analog .

b. 1-Phenyl-5-Methyl-1,5,6,7-tetrahydroindazole-3-carboxylic Acid

- Structure : Features a phenyl group at the 1-position and a methyl group at the 5-position.

- Properties : Lower melting point (196–198°C) compared to methyl-substituted analogs, indicating reduced crystal lattice stability due to bulky phenyl substitution .

c. 4,5,6,7-Tetrahydro-3-oxo-2H-indazole-5,5-dicarboxylic Acid (CAS 108131-97-1)

- Structure : Contains a ketone (oxo) group and two carboxylic acid groups at the 5-position.

- Properties: Molecular formula C₉H₁₀N₂O₅ (MW 226.19) with higher polarity due to multiple acid groups, likely reducing membrane permeability compared to the mono-carboxylic difluoro analog .

Physicochemical and Functional Comparisons

| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid | 5,5-diF, 3-COOH | C₈H₇F₂N₂O₂ | Not reported | High lipophilicity, metabolic stability |

| 1-Methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | 1-Me, 3-COOH | C₉H₁₂N₂O₂ | 205–206 | High crystallinity |

| 2-Methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | 2-Me, 3-COOH | C₉H₁₂N₂O₂ | 207–208 | Similar to 1-methyl isomer |

| 1-Phenyl-5-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | 1-Ph, 5-Me, 3-COOH | C₁₅H₁₆N₂O₂ | 196–198 | Reduced crystallinity |

| 4,5,6,7-Tetrahydro-3-oxo-2H-indazole-5,5-dicarboxylic acid | 3-oxo, 5,5-diCOOH | C₉H₁₀N₂O₅ | Not reported | High polarity, low permeability |

Functional Implications

- Fluorine vs. Methyl/Phenyl Substitution : The 5,5-difluoro substitution likely enhances electronegativity and steric effects, improving binding affinity in biological targets (e.g., enzymes) compared to methyl or phenyl groups. Fluorine’s inductive effect may also increase the acidity of the 3-carboxylic acid group, influencing solubility and ionization .

- Carboxylic Acid vs. Dicarboxylic Acid: The mono-carboxylic acid in the difluoro compound offers a balance between polarity and lipophilicity, whereas the dicarboxylic analog (CAS 108131-97-1) is more water-soluble but less likely to cross cell membranes .

Biological Activity

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural features include:

- Tetrahydroindazole Core : This bicyclic structure is known for various biological activities.

- Difluoro Substitution : The presence of fluorine atoms can enhance lipophilicity and biological activity.

- Carboxylic Acid Group : This functional group is often associated with biological activity due to its ability to form hydrogen bonds and interact with biological targets.

Anticancer Properties

Recent studies have indicated that tetrahydroindazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A structure-activity relationship (SAR) analysis revealed that modifications in the tetrahydroindazole structure significantly affect their anticancer efficacy .

Antimicrobial Activity

Research has demonstrated that certain indazole derivatives possess antimicrobial properties. The carboxylic acid moiety in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that such compounds can act as inhibitors of diacylglycerol o-acyltransferase (DGAT), an enzyme involved in lipid metabolism .

- Receptor Modulation : The compound may interact with specific receptors or proteins involved in signaling pathways related to cell proliferation and apoptosis .

- Oxidative Stress Induction : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Data Table of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the effects of 5,5-Difluoro-1,4,6,7-tetrahydroindazole derivatives on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth in breast and prostate cancer cells. The mechanism was linked to the activation of apoptotic pathways.

- Antimicrobial Assessment : Another study tested the antimicrobial efficacy of tetrahydroindazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors under controlled conditions. Key steps include:

- Precursor Selection : Use cyclohexane derivatives with fluorine substituents at the 5,5-positions.

- Reaction Optimization : Adjust temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (6–24 hours) to maximize yield .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) ensures ≥95% purity. Recrystallization in ethanol/water mixtures further enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR confirm fluorine substitution patterns and ring saturation. For example, the 5,5-difluoro group shows distinct splitting in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular weight (e.g., [M+H]+ calculated for C₈H₈F₂N₂O₂: 219.0675) .

- HPLC-PDA : Monitors purity using a reverse-phase column with UV detection at 254 nm .

Advanced Research Questions

Q. How do the 5,5-difluoro substituents influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the 3-carboxylic acid group, facilitating amide bond formation with amines (e.g., coupling via EDC/HOBt). Kinetic studies using DFT calculations can quantify activation barriers .

- Steric Hindrance : The 5,5-difluoro group may restrict access to the indazole core, requiring bulky bases (e.g., DBU) for deprotonation in Suzuki-Miyaura couplings .

Q. What computational strategies can predict novel reaction pathways or regioselectivity for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian or ORCA) to model transition states for cyclization or fluorination steps. Compare energy profiles of alternative pathways .

- Machine Learning (ML) : Train models on existing indazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations. Feature engineering should include steric parameters and fluorine’s Hammett constants .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC₅₀ in cancer cell lines) under standardized conditions (e.g., pH 7.4, 37°C). Use ANOVA to identify statistically significant trends .

- Target Identification : Employ proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to map protein binding partners. Compare results across cell types to explain divergent activities .

Q. What statistical experimental designs are suitable for optimizing multi-variable synthesis parameters (e.g., solvent, temperature, catalyst loading)?

- Methodological Answer :

- Factorial Design : Apply a 2³ full factorial design to test solvent (DMF vs. THF), temperature (80°C vs. 120°C), and catalyst (0.1 mol% vs. 1 mol%). Analyze interactions using response surface methodology (RSM) to identify optimal conditions .

- Design of Experiments (DoE) : Use software like JMP or Minitab to generate a central composite design for non-linear optimization of reaction time and reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.